molecular formula C21H20N4O5S B3316207 2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 953222-95-2

2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B3316207
CAS No.: 953222-95-2
M. Wt: 440.5 g/mol
InChI Key: HOWCNOHPMRPTEM-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, methoxy groups, and an imidazo[1,2-b]pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazo[1,2-b]pyridazinyl moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl group to the imidazo[1,2-b]pyridazinyl moiety.

    Introduction of the sulfonamide group: This can be done through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under reflux conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy and imidazo[1,2-b]pyridazinyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide: Similar in structure but may have different substituents on the aromatic rings.

    N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzenesulfonamide: Lacks the methoxy groups on the benzene ring.

    2,5-dimethoxy-N-(4-{6-chloroimidazo[1,2-b]pyridazin-2-yl}phenyl)benzenesulfonamide: Contains a chloro group instead of a methoxy group on the imidazo[1,2-b]pyridazinyl moiety.

Uniqueness

The presence of both methoxy groups and the imidazo[1,2-b]pyridazinyl moiety in this compound makes it unique, as these groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-dimethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-28-16-8-9-18(29-2)19(12-16)31(26,27)24-15-6-4-14(5-7-15)17-13-25-20(22-17)10-11-21(23-25)30-3/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWCNOHPMRPTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide
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2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide
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2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide
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2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide
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2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide
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2,5-dimethoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzene-1-sulfonamide

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